

## Application Notes and Protocols for Invasin Protein Expression in E. coli

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant **invasin** protein from Yersinia enterocolitica in an Escherichia coli host system. Additionally, it outlines the key signaling events initiated by **invasin** upon interaction with host cells, offering valuable insights for researchers in drug development and cellular biology.

### Introduction

**Invasin** is an outer membrane protein expressed by pathogenic Yersinia species that facilitates the entry of the bacteria into host cells. It achieves this by binding with high affinity to  $\beta 1$  integrins on the surface of mammalian cells, particularly M cells in the Peyer's patches of the intestine. This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and subsequent bacterial uptake. The ability of **invasin** to target specific cell types and initiate internalization makes it a valuable tool in various research and therapeutic applications, including targeted drug delivery and vaccine development. This protocol details the expression of a His-tagged fragment of **invasin** (amino acids 651-835) in E. coli, a common and efficient system for recombinant protein production.

### **Data Presentation**

The expression and purification of recombinant **invasin** can be influenced by several factors, including the E. coli strain, induction conditions, and purification strategy. Below is a summary



of typical quantitative data obtained during the expression and purification of a His-tagged **invasin** fragment.

Parameter	Typical Value	Notes
Expression System	E. coli BL21(DE3)	A common strain for high-level protein expression under the control of a T7 promoter.
Vector	pET series with N-terminal His- tag	Provides strong, inducible expression and a convenient tag for affinity purification.
Culture Volume	1 Liter	Standard laboratory scale for protein expression.
Induction Conditions	0.5 mM IPTG, 16°C, 18 hours	Low temperature and longer induction times can improve protein solubility.
Cell Pellet Wet Weight	5 - 10 grams	Varies depending on growth conditions and cell density.
Protein Concentration (Crude Lysate)	1 - 3 mg/mL	Total protein concentration in the soluble fraction of the cell lysate.
Purified Protein Yield	1 - 5 mg	Yield of purified His-tagged invasin fragment per liter of culture. This can vary significantly.
Purity (SDS-PAGE)	>90%	Purity of the final protein preparation as assessed by SDS-PAGE.
Final Protein Concentration	0.5 - 1.0 mg/mL	Concentration of the purified and buffer-exchanged invasin protein.



## Experimental Protocols Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of a pET vector containing the His-tagged **invasin** gene into chemically competent E. coli BL21(DE3) cells.

#### Materials:

- pET vector with His-tagged invasin gene
- Chemically competent E. coli BL21(DE3) cells
- Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin or ampicillin)
- SOC medium
- · Microcentrifuge tubes
- Water bath at 42°C
- Incubator at 37°C

#### Procedure:

- Thaw a 50 μL aliquot of competent E. coli BL21(DE3) cells on ice.
- Add 1-5 μL of the pET-invasin plasmid DNA to the cells. Gently mix by flicking the tube.
- Incubate the mixture on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
- Immediately transfer the tube back to ice and incubate for 2 minutes.
- Add 250 μL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (200 rpm).



- Spread 100 μL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
- Incubate the plate overnight at 37°C.

### **Expression of His-tagged Invasin**

This protocol outlines the induction of **invasin** expression in a liquid culture of transformed E. coli.

#### Materials:

- Single colony of transformed E. coli BL21(DE3)
- Luria-Bertani (LB) broth with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
- Shaking incubator
- Spectrophotometer

#### Procedure:

- Inoculate a 10 mL starter culture of LB broth (with antibiotic) with a single colony from the transformation plate.
- Incubate the starter culture overnight at 37°C with shaking (220 rpm).
- The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
- Incubate the 1 L culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at 16°C for 18 hours with shaking (200 rpm).



- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

## Purification of His-tagged Invasin by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of the His-tagged **invasin** protein from the E. coli cell lysate under native conditions.

#### Materials:

- Frozen cell pellet from 1 L culture
- Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Lysozyme
- DNase I
- Protease inhibitor cocktail
- Ni-NTA agarose resin
- Chromatography column
- Sonciator
- Centrifuge

#### Procedure:

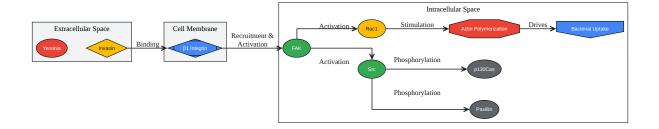
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.



- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Add DNase I to a final concentration of 10  $\mu$ g/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble His-tagged invasin.
- Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.
- Load the clarified lysate onto the equilibrated column.
- Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged invasin with 5-10 column volumes of Elution Buffer. Collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
- Pool the fractions containing pure invasin and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol).
- Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified protein at -80°C.

# Mandatory Visualizations Invasin-Integrin Signaling Pathway





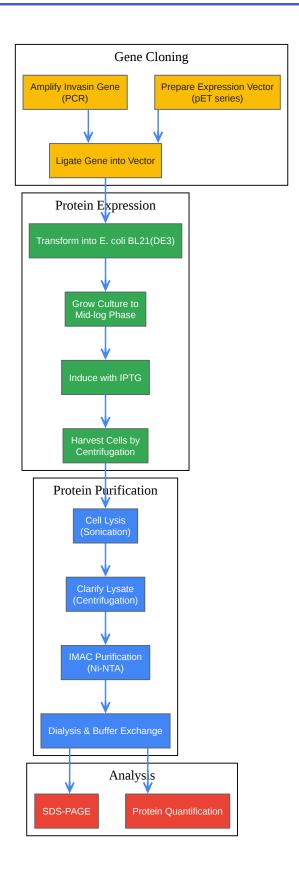
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Caption: Invasin-mediated signaling cascade leading to bacterial uptake.

The binding of **invasin** on the surface of Yersinia to  $\beta 1$  integrins on the host cell initiates a signaling cascade. This leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. These kinases then phosphorylate downstream targets such as paxillin and p130Cas. This signaling also results in the activation of small GTPases, like Rac1, which are key regulators of the actin cytoskeleton. The stimulation of actin polymerization ultimately drives the membrane changes necessary for the internalization of the bacterium.

## Experimental Workflow for Invasin Expression and Purification





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Caption: Workflow for recombinant **invasin** expression and purification.







The experimental workflow begins with the cloning of the **invasin** gene into a suitable expression vector. The resulting plasmid is then transformed into an appropriate E. coli expression strain. A bacterial culture is grown to an optimal density before protein expression is induced. The cells are then harvested, and the protein is extracted through cell lysis. The target protein is purified from the cell lysate using affinity chromatography, followed by buffer exchange. Finally, the purity and concentration of the final protein product are assessed.

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